Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride
Overview
Description
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride: is a chemical compound with the molecular formula C11H16N2O2·2HCl and a molecular weight of 281.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . After the reaction, the mixture is washed with organic solvents and recrystallized to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound is structurally similar and used in similar applications.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another related compound with potential therapeutic applications.
Uniqueness: Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific exploration.
Biological Activity
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride (CAS: 1221723-60-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C11H16N2O2·2HCl
- Molecular Weight: 281.18 g/mol
- IUPAC Name: this compound
- Purity: Typically around 97% in commercial preparations .
This compound exerts its biological effects through interactions with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors, which can lead to various biological responses. Although detailed molecular pathways are still under investigation, preliminary studies suggest it may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The exact mechanism by which it exerts this activity is still being elucidated, but it likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines. For example, in a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated cytotoxic effects that were comparable to established chemotherapy agents like bleomycin . The compound's ability to affect cellular signaling pathways related to cancer progression is an area of active research.
Case Study: Cytotoxicity in Cancer Cells
A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested: FaDu (hypopharyngeal carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer).
- Findings: The compound exhibited IC50 values indicating effective cytotoxicity at low concentrations, particularly in FaDu cells, where it induced significant apoptosis .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate | Moderate | High |
Ethyl 3-(pyridin-2-yamino)propanoate | Low | Moderate |
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate | High | Moderate |
This table illustrates that while some related compounds exhibit varying degrees of biological activity, this compound stands out for its potent anticancer effects .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9;;/h3-5,8,10H,2,6-7,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBZTVRFOSNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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